![molecular formula C29H22N4O3S B413066 N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B413066.png)
N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, nitro group, and phenylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenylsulfanyl group can be oxidized to a sulfone.
Substitution: Electrophilic aromatic substitution can occur at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and various reducing agents such as hydrogen gas or metal hydrides for reduction reactions .
Major Products
The major products formed from these reactions include amines, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with nitro and phenylsulfanyl groups, such as:
- N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
- This compound
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C29H22N4O3S |
|---|---|
Molecular Weight |
506.6g/mol |
IUPAC Name |
5-methyl-N-(3-nitro-5-phenylsulfanylphenyl)-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C29H22N4O3S/c1-20-27(28(21-11-5-2-6-12-21)31-32(20)23-13-7-3-8-14-23)29(34)30-22-17-24(33(35)36)19-26(18-22)37-25-15-9-4-10-16-25/h2-19H,1H3,(H,30,34) |
InChI Key |
PXSWPLZAQIFYAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)SC5=CC=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)SC5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


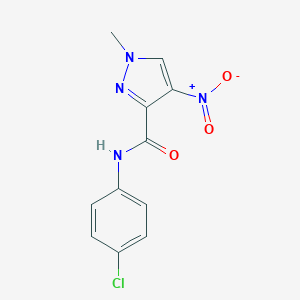
![N-(1-[(3-bromoanilino)carbonyl]-2-{2-nitrophenyl}vinyl)benzamide](/img/structure/B412984.png)
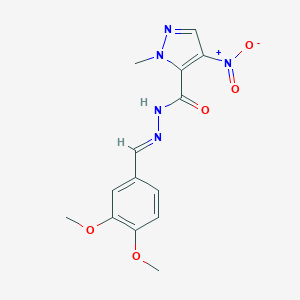
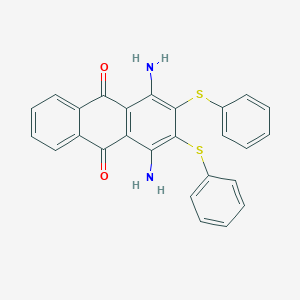
![8-methoxy-4,4-dimethyl-N-phenyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B412993.png)
![5-benzyl-1',3',4,6-tetraoxo-3-phenylhexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-[1H]-indene)](/img/structure/B412994.png)
![N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B412999.png)
![N-cyclohexyl-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B413000.png)
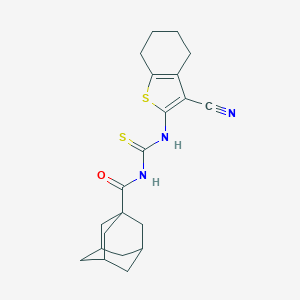
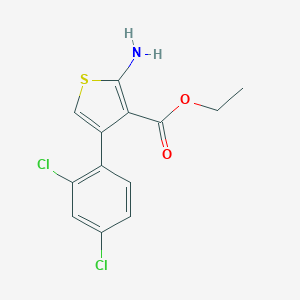
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-furoylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B413003.png)
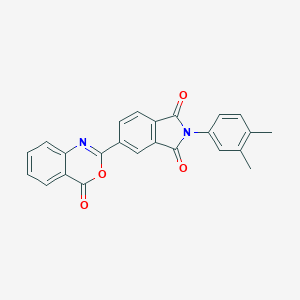

![2-(5-{1,3-dioxo-5-[(1,3-thiazol-2-ylamino)carbonyl]-1,3-dihydro-2H-isoindol-2-yl}-1-naphthyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide](/img/structure/B413007.png)
